![molecular formula C15H16BrN3O2 B8534394 (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.184 g/mol This compound is characterized by its imidazoquinoline core structure, which is substituted with a bromine atom at the 8th position, a methoxypropyl group at the 1st position, and a methyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the following steps:
Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and glyoxal.
Bromination: The bromination of the imidazoquinoline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group at the 3rd position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various substituted imidazoquinolines.
科学研究应用
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: It is used in biological research to study its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.
作用机制
The mechanism of action of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group at the 1st position and the bromine atom at the 8th position differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
属性
分子式 |
C15H16BrN3O2 |
|---|---|
分子量 |
350.21 g/mol |
IUPAC 名称 |
8-bromo-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C15H16BrN3O2/c1-9(21-3)8-19-14-11-6-10(16)4-5-12(11)17-7-13(14)18(2)15(19)20/h4-7,9H,8H2,1-3H3/t9-/m0/s1 |
InChI 键 |
LQXNSMGAPOCMCP-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
规范 SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




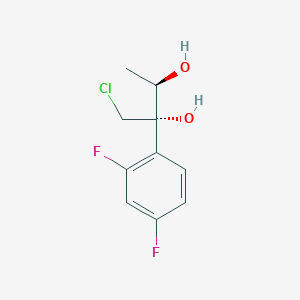

![1-Benzo[1,3]dioxol-5-yl-methylpiperazine](/img/structure/B8534352.png)
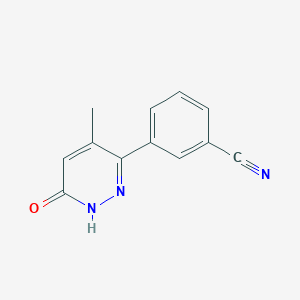


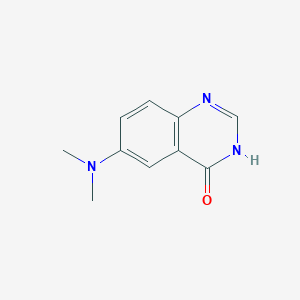
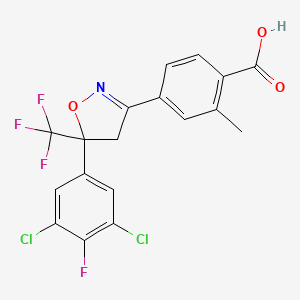
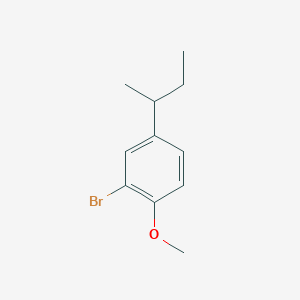


![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
